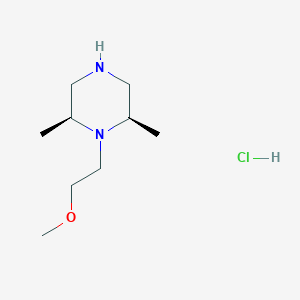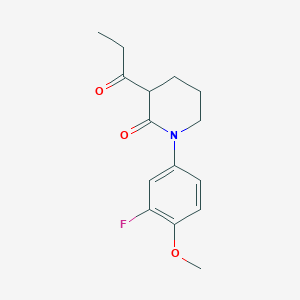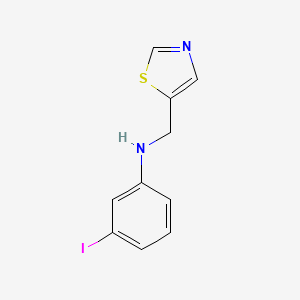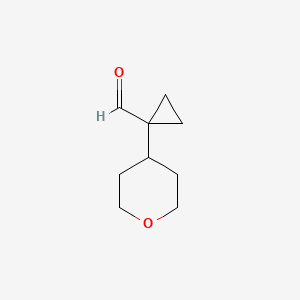
8-(4-Ethoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-Ethoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Ethoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a base.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached via a Suzuki coupling reaction, using a palladium catalyst and an appropriate boronic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
化学反応の分析
Types of Reactions
8-(4-Ethoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or aminated quinoline derivatives.
科学的研究の応用
8-(4-Ethoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of various enzymes, including alkaline phosphatases.
Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic effects.
Chemical Research: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
作用機序
The mechanism of action of 8-(4-Ethoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit alkaline phosphatases by binding to the active site of the enzyme, thereby preventing the dephosphorylation of substrates . Molecular docking studies have provided insights into the binding interactions and the structural basis for its inhibitory activity.
類似化合物との比較
Similar Compounds
Quinoline-4-carboxylic acid: A simpler quinoline derivative with similar biological activities.
8-(4-Methoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid: A closely related compound with a methoxy group instead of an ethoxy group.
Uniqueness
8-(4-Ethoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid is unique due to the presence of both the ethoxyphenyl and trifluoromethyl groups, which confer distinct chemical properties and biological activities. These groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C19H14F3NO3 |
|---|---|
分子量 |
361.3 g/mol |
IUPAC名 |
8-(4-ethoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid |
InChI |
InChI=1S/C19H14F3NO3/c1-2-26-13-7-5-11(6-8-13)15-16(19(20,21)22)14(18(24)25)10-12-4-3-9-23-17(12)15/h3-10H,2H2,1H3,(H,24,25) |
InChIキー |
RWDJZTHBHKGTPD-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2=C3C(=CC(=C2C(F)(F)F)C(=O)O)C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13251891.png)

![2-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13251902.png)

![8,8-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13251912.png)




![1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-amine dihydrochloride](/img/structure/B13251951.png)
![2-{[(2,3-Difluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13251960.png)
![3-[(Pyrrolidin-3-yl)amino]benzonitrile](/img/structure/B13251973.png)
![(2-Methoxyethyl)[(2-nitrophenyl)methyl]amine](/img/structure/B13251974.png)

